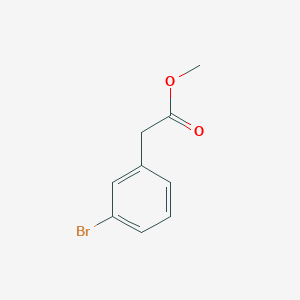
2-(3-溴苯基)乙酸甲酯
概述
描述
Methyl 2-(3-bromophenyl)acetate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of a bromophenyl group attached to an acetate moiety. This structure is significant in synthetic chemistry as it can serve as a precursor or intermediate for the synthesis of various complex molecules.
Synthesis Analysis
The synthesis of compounds related to methyl 2-(3-bromophenyl)acetate often involves the use of reagents that can introduce the bromophenyl moiety into the molecule. For instance, a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for C-C bond formations and can be further transformed into trisubstituted alkenes via Pd-catalyzed cross-coupling .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(3-bromophenyl)acetate has been characterized using various spectroscopic techniques such as XRD, FT-IR, UV-VIS, and NMR. Theoretical calculations using density functional theory (DFT) help to obtain detailed information about the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compounds .
Chemical Reactions Analysis
Compounds with a structure similar to methyl 2-(3-bromophenyl)acetate can undergo various chemical reactions. For example, bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate gave a compound that behaved as a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in reactions with dimethyl malonate and methyl acetoacetate, affording Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 2-(3-bromophenyl)acetate are influenced by their molecular structure. For instance, the crystal structure of a related compound showed that molecules are linked by N—H⋯O hydrogen bonds, and the two independent molecules in the asymmetric unit adopt different conformations . Another related compound's crystal structure is stabilized by a C—H⋯O hydrogen bond and a Br⋯O halogen bond .
科学研究应用
晶体结构分析
2-(3-溴苯基)乙酸甲酯及其衍生物已在晶体学中得到广泛研究。例如,一种与 2-(3-溴苯基)乙酸甲酯在结构上相关的化合物,即 2-[5-(2-羟基苯基)-2H-四唑-2-基]乙酸甲酯,在涉及碳酸钾的反应中被确定为主要产物,突出了其在晶体学研究中的重要性 (Lee 等,2017)。此外,2-甲基-3-[(2-甲基苯基)氨基甲酰基]苯基乙酸酯的合成和晶体结构得到了详细说明,说明了这些化合物在理解分子构象和相互作用中的应用 (Yaman 等,2019)。
合成和化学反应
该物质在合成各种有机化合物中也起着至关重要的作用。例如,2-(噻唑-2-基氨基甲酰基)乙酸甲酯被用作合成具有潜在降压 α-阻断活性的化合物的起始材料 (Abdel-Wahab 等,2008)。该研究表明其在药物化学中的重要性,特别是在设计和开发新的治疗剂方面。
在药物化学中的应用
药物合成和设计
2-(3-溴苯基)乙酸甲酯的作用延伸到药物化学,其衍生物用于药物的合成和设计。一项值得注意的研究涉及合成甲基[4-氧代-2-(芳基亚氨基)-3-(取代苯基)噻唑烷-5-亚烷基]乙酸酯,该化合物被评价为醛糖还原酶抑制剂,表明其在治疗糖尿病并发症中的潜力 (Ali 等,2012)。
安全和危害
“Methyl 2-(3-bromophenyl)acetate” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
未来方向
作用机制
Target of Action
Methyl 2-(3-bromophenyl)acetate is primarily used as a reagent in chemical reactions rather than having a specific biological target . It is used as an initiator during the Electron Spin Resonance (ESR) study of Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .
Mode of Action
It acts as a starting material for the synthesis of other compounds. For instance, it can be used in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction, used to conjoin chemically differentiated fragments .
Biochemical Pathways
The compound is involved in the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . This process is a type of chain-growth polymerization that involves the transfer of atoms from a transition metal catalyst to a monomer or growing polymer chain .
Result of Action
The primary result of the action of Methyl 2-(3-bromophenyl)acetate is the initiation of Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . This leads to the formation of polymers with controlled molecular weights and architectures .
Action Environment
The action of Methyl 2-(3-bromophenyl)acetate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .
属性
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150529-73-0 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


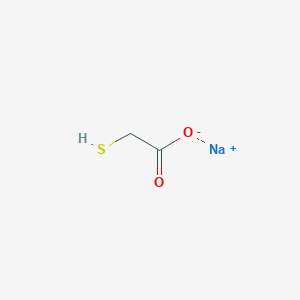
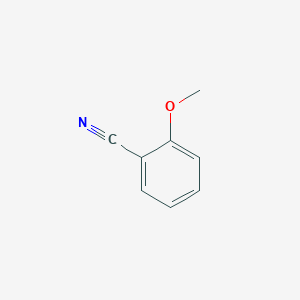
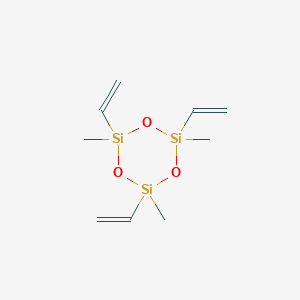
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)

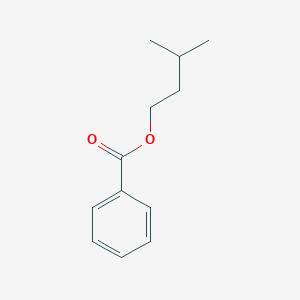
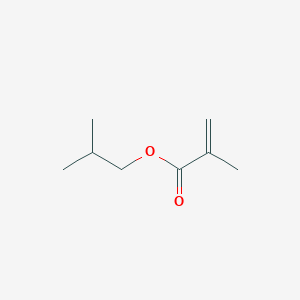
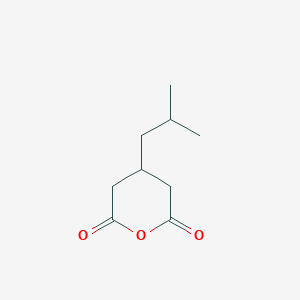
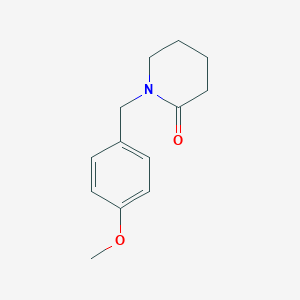

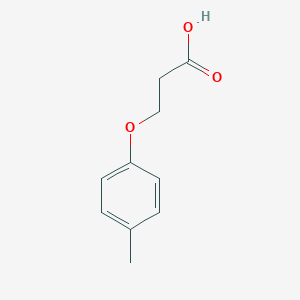
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)